Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
METHYL 3-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}(METHYL)SULFAMOYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}(METHYL)SULFAMOYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzothiophene core, followed by the introduction of the carbamoyl and sulfamoyl groups. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}(METHYL)SULFAMOYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl and sulfamoyl groups to their corresponding amines.
Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
METHYL 3-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}(METHYL)SULFAMOYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}(METHYL)SULFAMOYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the functional groups present in the molecule, which can form hydrogen bonds, ionic interactions, or covalent bonds with the target.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}(METHYL)SULFAMOYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE
- METHYL 3-({[(4-ISOPROPYLPHENYL)CARBAMOYL]METHYL}(METHYL)SULFAMOYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
METHYL 3-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}(METHYL)SULFAMOYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N2O5S2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 3-[[2-(4-ethylanilino)-2-oxoethyl]-methylsulfamoyl]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C21H22N2O5S2/c1-4-14-9-11-15(12-10-14)22-18(24)13-23(2)30(26,27)20-16-7-5-6-8-17(16)29-19(20)21(25)28-3/h5-12H,4,13H2,1-3H3,(H,22,24) |
InChI Key |
WQLNMJBHTNCXIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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